molecular formula C22H29N3O5S B5109890 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide

4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide

Cat. No. B5109890
M. Wt: 447.5 g/mol
InChI Key: PARPONSLBXFRRA-UHFFFAOYSA-N
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Description

4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 exerts its anti-cancer effects through the inhibition of several kinases, including Raf kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinase, 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 suppresses this pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory effects in some studies.

Advantages and Limitations for Lab Experiments

4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has several advantages for use in lab experiments, including its potent anti-cancer effects and its ability to inhibit several kinases involved in cancer growth and proliferation. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 involves several steps, including the reaction of 3-methoxybenzylamine with p-nitrobenzoyl chloride to form a p-nitrobenzyl ester intermediate. This intermediate is then reduced with sodium dithionite to form the corresponding amine, which is then reacted with 4-(dimethylamino)sulfonyl-4-fluorobenzoyl chloride to form the final product.

Scientific Research Applications

4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase, which is involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide 43-9006 has been studied in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(3-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-24(2)31(27,28)25-13-11-20(12-14-25)30-19-9-7-18(8-10-19)22(26)23-16-17-5-4-6-21(15-17)29-3/h4-10,15,20H,11-14,16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPONSLBXFRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide

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